5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole
Description
5-[[(1S,6R)-3,9-diazabicyclo[421]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a benzothiadiazole moiety
Properties
IUPAC Name |
5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,11-3-4-12-13(7-11)16-20-15-12)17-9-1-2-10(17)8-14-6-5-9/h3-4,7,9-10,14H,1-2,5-6,8H2/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBVBXMXCGCNRV-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1N2S(=O)(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC[C@@H]1N2S(=O)(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction, followed by sulfonylation and subsequent attachment of the benzothiadiazole group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is critical to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzothiadiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with proteins, while the bicyclic structure provides rigidity and specificity. This compound may inhibit enzymes or disrupt protein-protein interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-((1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-chloronicotinonitrile
- tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- tert-butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Uniqueness
What sets 5-[[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]-2,1,3-benzothiadiazole apart is its unique combination of a bicyclic core with a sulfonyl group and a benzothiadiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
